(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol
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Overview
Description
(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a silanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol typically involves multi-step organic reactions. One common method includes the reaction of 5,5-dimethyl-1,2-diphenylhex-2-en-1-yl chloride with bis(phenylethynyl)silane in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, potentially affecting their function. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol is unique due to its combination of silanol and multiple phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological or synthetic molecules.
Properties
CAS No. |
821800-39-9 |
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Molecular Formula |
C36H34OSi |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(5,5-dimethyl-1,2-diphenylhex-2-enyl)-hydroxy-bis(2-phenylethynyl)silane |
InChI |
InChI=1S/C36H34OSi/c1-36(2,3)27-24-34(32-20-12-6-13-21-32)35(33-22-14-7-15-23-33)38(37,28-25-30-16-8-4-9-17-30)29-26-31-18-10-5-11-19-31/h4-24,35,37H,27H2,1-3H3 |
InChI Key |
VRHYWMVDYASVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC=C(C1=CC=CC=C1)C(C2=CC=CC=C2)[Si](C#CC3=CC=CC=C3)(C#CC4=CC=CC=C4)O |
Origin of Product |
United States |
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